molecular formula C61H88Cl2O32 B1261919 Avilamicina A CAS No. 69787-79-7

Avilamicina A

Número de catálogo: B1261919
Número CAS: 69787-79-7
Peso molecular: 1404.2 g/mol
Clave InChI: XIRGHRXBGGPPKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avilamycin-A es un antibiótico ortósomícico producido por la bacteria Streptomyces viridochromogenes. Se utiliza principalmente en medicina veterinaria para controlar infecciones bacterianas entéricas en animales como cerdos, aves de corral y conejos. Avilamycin-A es particularmente eficaz contra las bacterias grampositivas y se caracteriza por su estructura única, que incluye una cadena lateral heptasacárida y una porción de ácido dicloroisoevernínico derivada de policétido .

Aplicaciones Científicas De Investigación

Efficacy Against Necrotic Enteritis

Necrotic Enteritis in Poultry

Necrotic enteritis is a significant health issue in broiler chickens, caused by Clostridium perfringens. Several studies have demonstrated the efficacy of avilamycin A in preventing this condition:

  • Clinical Study Findings : A study involving 2,200 broiler cockerels assessed the impact of avilamycin A on mortality rates associated with necrotic enteritis. Birds treated with avilamycin at doses of 15 and 30 ppm showed significantly lower mortality rates compared to non-medicated controls (P < 0.0001) during the critical period from day 14 to day 35 post-inoculation .
  • Mechanism of Action : Avilamycin A works by reducing the population of C. perfringens in the gut, leading to decreased lesion scores and improved overall health metrics such as body weight and feed conversion rates .

Study 1: Long-term Efficacy and Resistance Monitoring

A recent study evaluated the susceptibility of C. perfringens strains to avilamycin A over seven years post-approval in Canada. The results indicated no significant change in minimum inhibitory concentrations (MICs), suggesting that avilamycin A maintains its effectiveness without contributing to resistance development in field strains . This finding is crucial for ensuring the sustainability of avilamycin A's use in animal husbandry.

Study 2: Impact on Salmonella Colonization

Research conducted on the effects of avilamycin A on salmonella colonization in chickens revealed that its administration could reduce colonization rates significantly. In various experimental setups, chickens receiving avilamycin showed lower levels of salmonella compared to control groups, indicating its potential role not only in managing C. perfringens but also in enhancing overall gut health by controlling other pathogenic bacteria .

Data Tables

Study Animal Model Dosage Outcome Significance
Mertz et al. (2022)Broiler Chickens15-30 ppmReduced mortality from necrotic enteritisP < 0.0001
Ho et al. (2013)Piglets40-80 ppmDecreased diarrhea and mortalityP < 0.05
Recent Canadian StudyField StrainsVariableNo change in susceptibility over timeNot significant

Mecanismo De Acción

Avilamycin-A ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias susceptibles. Se une a la subunidad ribosómica 50S, evitando la asociación del factor de iniciación 2 (IF2) y la formación del complejo de iniciación 70S maduro. Esta inhibición interrumpe la posición correcta del ARN de transferencia en el sitio aminoacil, lo que finalmente lleva a la cesación de la síntesis de proteínas y la muerte bacteriana .

Análisis Bioquímico

Biochemical Properties

Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between avilamycin A and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form avilamycin A . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of avilamycin A.

Cellular Effects

Avilamycin A exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, avilamycin A can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.

Molecular Mechanism

The molecular mechanism of avilamycin A involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, avilamycin A prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of avilamycin A can change over time due to factors such as stability and degradation. Studies have shown that avilamycin A remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to avilamycin A can lead to adaptive responses in bacterial populations.

Dosage Effects in Animal Models

The effects of avilamycin A vary with different dosages in animal models. At lower doses, avilamycin A effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.

Metabolic Pathways

Avilamycin A is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of avilamycin A involves several enzymes, such as AviZ1, which catalyzes the redox conversion between avilamycin A and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of avilamycin A, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, avilamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize avilamycin A to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of avilamycin A within cells can also affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of avilamycin A is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows avilamycin A to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct avilamycin A to specific compartments or organelles, further influencing its function and activity within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Avilamycin-A se produce típicamente mediante fermentación microbiana. El proceso implica el cultivo de Streptomyces viridochromogenes bajo condiciones específicas para optimizar el rendimiento del antibiótico. El caldo de fermentación se somete luego a filtración a alta presión para separar la avilamicina de la biomasa microbiana. El filtrado resultante se seca y procesa para obtener el producto final .

Métodos de producción industrial

En entornos industriales, la producción de avilamicina-A implica fermentación a gran escala seguida de procesamiento posterior para purificar el compuesto. El proceso de fermentación se controla cuidadosamente para mantener condiciones óptimas para el crecimiento de Streptomyces viridochromogenes y la producción de avilamicina-A. El uso de biorreactores avanzados y sistemas de filtración garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Avilamycin-A sufre varias reacciones químicas, incluida la oxidación y la reducción. Una reacción notable es la conversión redox entre avilamicina-A y avilamicina-C, facilitada por una enzima aldo-ceto reductasa. Esta enzima cataliza la oxidación de avilamicina-C para formar avilamicina-A, utilizando NADH/NAD+ como cofactores .

Reactivos y condiciones comunes

Las reacciones redox que involucran avilamicina-A generalmente requieren cofactores específicos como NADH o NAD+. La presencia de estos cofactores es crucial para la conversión eficiente de avilamicina-C a avilamicina-A. Además, las reacciones se llevan a cabo bajo condiciones controladas para garantizar la estabilidad y la actividad de la enzima involucrada .

Principales productos formados

El principal producto formado a partir de las reacciones redox que involucran avilamicina-A es la avilamicina-C. Este compuesto difiere de la avilamicina-A solo en el estado redox de la cadena ramificada de dos carbonos de la porción terminal de octosa .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de la avilamicina-A

Avilamycin-A destaca por su cadena lateral heptasacárida única y su porción de ácido dicloroisoevernínico derivada de policétido. Estas características estructurales contribuyen a su potente actividad antibacteriana y especificidad para las bacterias grampositivas. Además, la capacidad de la avilamicina-A para inhibir la síntesis de proteínas a través de un nuevo mecanismo de acción la convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Actividad Biológica

Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of avilamycin A, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.

Avilamycin A consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .

Binding Characteristics

  • Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.
  • Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .

Efficacy Against Pathogens

Avilamycin A has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .

Case Study: Clostridium perfringens

A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .

Comparative Efficacy and Safety

In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .

Table 1: Summary of Avilamycin Efficacy Studies

Study FocusPathogenMIC (mg/L) Pre-ApprovalMIC (mg/L) Post-ApprovalFindings
Clostridium perfringensNecrotic enteritis21No increase in resistance observed
Salmonella spp.Poultry colonization1010Effective control of colonization
General Gram-positive bacteriaVarious strains1-41-4Consistent efficacy across strains

Regulatory Aspects and Future Directions

Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .

Future research should focus on:

  • Long-term effects on microbial communities.
  • Potential applications in human medicine, particularly as a treatment option for resistant infections.
  • Ongoing monitoring of resistance patterns among bacterial populations.

Propiedades

IUPAC Name

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGHRXBGGPPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88Cl2O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69787-79-7
Record name Avilamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69787-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin A
Reactant of Route 2
Avilamycin A
Reactant of Route 3
Avilamycin A
Reactant of Route 4
Avilamycin A
Reactant of Route 5
Avilamycin A
Reactant of Route 6
Avilamycin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.